N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(pyridin-2-yloxy)benzamide and its derivatives are the subject of research due to their potential applications in medicinal chemistry and drug discovery. The chemical structure of this compound suggests its utility in synthesizing various heterocyclic compounds that exhibit significant biological activities.
Antiproliferative Activity
A related study on triazolopyridazin-6-yloxy derivatives demonstrates their antiproliferative activity against endothelial and tumor cells, highlighting the potential of similar compounds in cancer research. This insight opens pathways for the development of new therapeutic agents targeting cell proliferation in cancerous tissues (Ilić et al., 2011).
Anti-tubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives shows significant anti-tubercular activity against Mycobacterium tuberculosis. This indicates the compound's role in designing new drugs for tuberculosis, a major global health issue (Srinivasarao et al., 2020).
Heterocyclic Synthesis
The compound's chemistry is also explored for synthesizing a variety of heterocyclic compounds, which are crucial in pharmaceutical development for their diverse biological activities. Studies detail reactions leading to fused 1,2,4-triazoles and benzamides, expanding the toolbox for medicinal chemists in drug synthesis and discovery processes (Music & Verček, 2005).
Molecular Docking and Screening
The synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives further demonstrate the compound's significance. These studies offer insights into the compound's binding energies and interactions with target proteins, essential for drug design and development (Flefel et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-3-(pyridin-2-yloxy)benzamide, is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
It is known to interact with the tyrosine-protein kinase abl1 . The interaction details and the resulting changes at the molecular level are yet to be elucidated.
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18-9-4-12-22-23(18)13-5-11-21-19(25)15-6-3-7-16(14-15)26-17-8-1-2-10-20-17/h1-4,6-10,12,14H,5,11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNJMRFEDPRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.